2-Chloro-3-(3,5-dichlorophenyl)-1-propene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-dichloro-5-(2-chloroprop-2-enyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl3/c1-6(10)2-7-3-8(11)5-9(12)4-7/h3-5H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSFTVSDTKGLPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC(=CC(=C1)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Synthetic Methodologies for 2 Chloro 3 3,5 Dichlorophenyl 1 Propene and Its Chemical Analogs
Advanced Precursor Chemistry and Starting Material Derivations
The efficient synthesis of the target compound is predicated on the availability of suitably functionalized 3,5-dichlorophenyl precursors. These starting materials can be derived from various commercially available reagents through well-established synthetic transformations. Key precursors include 3,5-dichlorobenzaldehyde, 3,5-dichlorobenzyl chloride, and 3,5-dichlorobenzoic acid.
The synthesis of 3,5-dichlorobenzyl alcohol can be achieved via the reduction of 3,5-dichlorobenzoyl chloride. A common laboratory-scale procedure involves the dropwise addition of a reducing agent like sodium borohydride (B1222165) to a solution of the acid chloride in a suitable solvent such as tetrahydrofuran (B95107) (THF) at reduced temperatures.
From 3,5-dichlorobenzyl alcohol, 3,5-dichlorobenzyl chloride can be prepared through a nucleophilic substitution reaction. Treatment of the alcohol with thionyl chloride (SOCl₂), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF), provides the corresponding benzyl (B1604629) chloride in good yield.
3,5-Dichlorobenzoic acid itself serves as a versatile starting material and can be synthesized through methods such as the oxidation of 3,5-dichlorotoluene (B1293413) or through a Grignard reaction involving the carbonation of a 3,5-dichlorophenyl magnesium halide. This acid can then be converted to the more reactive 3,5-dichlorobenzoyl chloride by refluxing with thionyl chloride or treating with oxalyl chloride.
These precursors provide the necessary chemical handles to introduce the 3,5-dichlorophenyl moiety and subsequently elaborate the propene side chain.
Targeted Reaction Pathways for the Propene Moiety Elaboration
The construction of the 2-chloro-1-propene unit attached to the 3,5-dichlorophenyl ring can be approached through several strategic pathways, primarily involving the formation of a carbon-carbon bond to create the three-carbon chain, followed by the introduction of the chlorine atom at the 2-position.
Alkene Functionalization Strategies
A key intermediate in the synthesis is often 3-(3,5-dichlorophenyl)-1-propene (B1586838) . This compound can be synthesized via a Grignard reaction between 3,5-dichlorobenzylmagnesium halide and allyl bromide. Once formed, the double bond of this intermediate is the target for functionalization.
Allylic chlorination is a direct method to introduce a chlorine atom at the allylic position of an alkene. This can be achieved through a radical mechanism using reagents that provide a low concentration of chlorine radicals. N-chlorosuccinimide (NCS) is a commonly employed reagent for this purpose, often in a non-polar solvent like carbon tetrachloride and initiated by light or a radical initiator. The reaction proceeds via a resonance-stabilized allylic radical, which can potentially lead to a mixture of isomeric products.
Alternatively, allylic chlorination can be performed using sodium hypochlorite (B82951) in a biphasic system with an acid catalyst. This method offers the advantages of using inexpensive reagents and having mild reaction conditions.
Another approach involves the addition of hydrogen chloride (HCl) to 3-(3,5-dichlorophenyl)propyne . The synthesis of the propyne (B1212725) precursor can be achieved by reacting the Grignard reagent of 3,5-dichlorobromobenzene with propargyl bromide. The subsequent hydrochlorination can proceed via an electrophilic addition mechanism. According to Markovnikov's rule, the addition of HCl would typically place the chlorine atom at the more substituted carbon of the triple bond, which in this case would be the 2-position after tautomerization, to yield the desired product. The regioselectivity of this addition can be influenced by the reaction conditions and the presence of catalysts.
Stereo- and Regioselective Olefin Syntheses
The Wittig reaction provides a powerful and highly regioselective method for the formation of the C=C double bond. To synthesize the target molecule, a suitable phosphonium (B103445) ylide can be reacted with a carbonyl compound. For instance, the reaction of 3,5-dichlorobenzaldehyde with a Wittig reagent generated from a 2-chloropropyltriphenylphosphonium salt would directly yield 2-Chloro-3-(3,5-dichlorophenyl)-1-propene. The stereoselectivity of the Wittig reaction (formation of E or Z isomers) is dependent on the nature of the ylide and the reaction conditions.
Another powerful tool for stereoselective synthesis is the Horner-Wadsworth-Emmons reaction, which is a modification of the Wittig reaction using phosphonate (B1237965) carbanions. This reaction often provides excellent control over the stereochemistry of the resulting alkene.
Aromatic Substitution Methodologies for the 3,5-Dichlorophenyl Moiety
Halogenation Techniques and Control
Direct chlorination of benzene (B151609) or monosubstituted benzenes typically leads to a mixture of ortho, para, and meta isomers. To achieve the specific 3,5-dichloro substitution pattern, the directing effects of existing substituents on the aromatic ring must be considered. Starting with a meta-directing group can facilitate the introduction of chlorine atoms at the desired positions. For example, the nitration of benzene, followed by a second nitration, yields 1,3-dinitrobenzene. The two nitro groups are meta-directing. Subsequent reduction of the nitro groups to amino groups, followed by a Sandmeyer reaction using copper(I) chloride, can introduce chlorine atoms at the 1 and 3 positions. The amino groups can then be removed through diazotization and reduction.
Alternatively, starting with a compound that already possesses a substituent at the 1-position that directs incoming electrophiles to the 3 and 5 positions can be a viable strategy.
Cross-Coupling Approaches for Aryl-Alkyl Linkage Formation
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly effective for the formation of aryl-alkyl bonds. In a potential synthetic route, a boronic acid or ester derivative of the propene moiety could be coupled with a 1-halo-3,5-dichlorobenzene. For example, 2-chloro-1-propen-3-ylboronic acid could be coupled with 1-bromo-3,5-dichlorobenzene (B43179) in the presence of a palladium catalyst and a suitable base. This approach offers a high degree of functional group tolerance and can be highly regioselective.
The Heck reaction is another powerful palladium-catalyzed method for C-C bond formation. This reaction could potentially be used to couple 1-halo-3,5-dichlorobenzene with propene or a substituted propene, although controlling the regioselectivity of the addition to the alkene can be challenging.
Data Tables
Table 1: Key Precursors for the 3,5-Dichlorophenyl Moiety
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Key Synthetic Route |
| 3,5-Dichlorobenzaldehyde | C₇H₄Cl₂O | 175.01 | Oxidation of 3,5-dichlorobenzyl alcohol |
| 3,5-Dichlorobenzyl chloride | C₇H₅Cl₃ | 195.47 | Chlorination of 3,5-dichlorobenzyl alcohol |
| 3,5-Dichlorobenzoic acid | C₇H₄Cl₂O₂ | 191.01 | Oxidation of 3,5-dichlorotoluene |
| 3,5-Dichlorobenzoyl chloride | C₇H₃Cl₃O | 209.46 | Reaction of 3,5-dichlorobenzoic acid with thionyl chloride |
Table 2: Reaction Pathways for Propene Moiety Elaboration
| Reaction Type | Precursors | Reagents and Conditions | Product |
| Allylic Chlorination | 3-(3,5-Dichlorophenyl)-1-propene | N-Chlorosuccinimide (NCS), CCl₄, light/heat | This compound |
| Wittig Reaction | 3,5-Dichlorobenzaldehyde, 2-Chloropropyltriphenylphosphonium salt | Strong base (e.g., n-BuLi), THF | This compound |
| Grignard Reaction followed by Chlorination | 3,5-Dichlorobenzyl halide, Allyl bromide | Mg, ether; then NCS | This compound |
| Hydrochlorination of Alkyne | 3-(3,5-Dichlorophenyl)propyne | HCl | This compound |
Table 3: Aromatic Substitution and Cross-Coupling Approaches
| Reaction Type | Aromatic Precursor | Coupling Partner/Reagent | Catalyst/Conditions |
| Sandmeyer Reaction | 3,5-Diamino-chlorobenzene | NaNO₂, HCl; then CuCl | - |
| Suzuki-Miyaura Coupling | 1-Bromo-3,5-dichlorobenzene | 2-Chloro-1-propen-3-ylboronic acid | Pd catalyst, base |
Catalytic Systems and Ligand Design in Compound Synthesis
The formation of the allylic chloride group is a critical step in the synthesis of this compound. Modern organic synthesis relies heavily on transition-metal catalysis to achieve high selectivity and efficiency for such transformations. A plausible precursor for the target compound is 3-(3,5-dichlorophenyl)prop-2-en-1-ol, which can be converted to the desired allylic chloride via catalytic substitution.
Palladium-Based Catalysis: Palladium-catalyzed reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing the target molecule, palladium-catalyzed allylic substitution is a highly relevant approach. acs.org This typically involves the reaction of an allylic substrate, such as an allylic alcohol or ester, with a nucleophilic chloride source. The catalytic cycle generally begins with the oxidative addition of a Pd(0) complex to the allylic substrate to form a π-allylpalladium(II) intermediate. gu.se Subsequent nucleophilic attack on this intermediate regenerates the Pd(0) catalyst and yields the allylic chloride product.
Phosphine (B1218219) Ligands: A wide array of monodentate and bidentate phosphine ligands have been developed for palladium catalysis. acs.orgnih.gov Ligands with specific bite angles and steric bulk, such as those based on BINAP or Trost-type scaffolds, can create a well-defined chiral environment around the metal, although for this achiral target, their primary role would be to control regioselectivity and catalytic activity. gu.se
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donating ligands that form robust bonds with palladium, leading to highly stable and active catalysts. Their steric bulk can be readily tuned to influence the outcome of the catalytic reaction.
Phosphoramidite Ligands: These ligands have proven effective in palladium-catalyzed allylic C-H functionalization and substitution reactions, offering a combination of steric and electronic properties that can promote high selectivity. snnu.edu.cn
Niobium-Based Systems: An alternative and powerful method for the direct conversion of allylic alcohols to allylic chlorides involves the use of high-valent niobium compounds, particularly niobium(V) chloride (NbCl₅). nih.govnih.gov This approach is experimentally straightforward and often provides high yields of the desired product with excellent selectivity. nih.govorganic-chemistry.org The reaction is believed to proceed through the formation of a niobium alkoxide intermediate from the precursor alcohol. This intermediate can then undergo a rearrangement, formally a metalla-halo- catalysis.blogcatalysis.blog rearrangement, to deliver the allylic chloride. nih.gov One of the significant advantages of this method is the ease of workup, as the spent niobium salts can be readily removed by aqueous extraction. nih.gov
Optimization of Reaction Conditions for Enhanced Yield and Purity
Achieving high yield and purity in the synthesis of this compound requires meticulous optimization of various reaction parameters. The presence of multiple reactive sites in the precursor molecules necessitates careful control to prevent side reactions such as over-halogenation or rearrangement.
Key Parameters for Optimization:
Catalyst and Ligand Selection: The choice of the metal catalyst and its coordinating ligand is paramount. For palladium systems, screening a library of ligands is often necessary to identify the optimal combination for the specific substrate, which contains an electron-deficient aromatic ring.
Solvent: The solvent can influence catalyst solubility, stability, and reactivity. Aprotic solvents like tetrahydrofuran (THF), dioxane, or dichloromethane (B109758) are commonly employed. organic-chemistry.org The polarity of the solvent can affect the rate of key steps in the catalytic cycle.
Temperature: Reaction temperature is a critical variable that affects reaction rates. While higher temperatures can accelerate the reaction, they may also lead to catalyst decomposition or the formation of undesired byproducts. google.com For many catalytic processes, operating at the lowest effective temperature is ideal for maximizing selectivity.
Reagent Stoichiometry and Chloride Source: The choice of chlorinating agent (e.g., HCl, N-chlorosuccinimide, or NbCl₅) and its stoichiometry relative to the substrate must be carefully controlled. An excess of the reagent can lead to side reactions, while an insufficient amount will result in incomplete conversion.
Base: In many palladium-catalyzed reactions, a base is required to neutralize acid generated during the cycle. The strength and nature of the base (e.g., organic amines like triethylamine (B128534) vs. inorganic bases like potassium carbonate) can significantly impact the reaction outcome. researchgate.net
The following interactive table illustrates a hypothetical optimization study for the conversion of an aryl allylic alcohol to the corresponding chloride, demonstrating the impact of different parameters on product yield and purity.
| Entry | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ / PPh₃ | Toluene | 80 | 65 | 88 |
| 2 | Pd(OAc)₂ / dppf | Toluene | 80 | 78 | 92 |
| 3 | Pd(OAc)₂ / dppf | Dioxane | 80 | 85 | 95 |
| 4 | Pd(OAc)₂ / dppf | Dioxane | 60 | 82 | 98 |
| 5 | NbCl₅ (1.2 equiv) | Dioxane | 25 | 95 | 99 |
Scalability Considerations for Research and Development Purposes
Transitioning a synthetic route from a laboratory bench scale (milligrams to grams) to a larger research and development scale (kilograms) introduces a new set of challenges that must be addressed to ensure the process is safe, efficient, and economically viable. catalysis.blogacs.org
Key Scalability Challenges:
Cost and Availability of Reagents: Catalysts based on precious metals like palladium can be a significant cost driver. On a larger scale, it becomes crucial to minimize catalyst loading (mol %) without compromising efficiency. acs.org Furthermore, specialized ligands that are readily available in small quantities may be difficult or expensive to procure in bulk.
Reactor Design and Mass/Heat Transfer: Industrial reactors have different surface-area-to-volume ratios compared to laboratory glassware. catalysis.blog This can dramatically affect heat transfer, making the management of reaction exotherms a critical safety concern. Efficient mixing (mass transfer) is also more challenging at scale and is essential for maintaining reaction homogeneity and preventing localized "hot spots" that can lead to side reactions or catalyst deactivation.
Process Safety: Handling large quantities of halogenated solvents and reagents requires robust safety protocols and specialized equipment. The potential for runaway reactions or the release of corrosive byproducts like HCl must be carefully managed. google.com
Downstream Processing and Purification: Purification by column chromatography, a common technique in the lab, is generally not feasible for large-scale production. Scalable methods such as distillation, crystallization, or liquid-liquid extraction must be developed. orgsyn.orggoogle.com For a product like this compound, distillation would likely be the preferred method, requiring optimization of pressure and temperature to ensure product stability.
Catalyst Removal and Waste Management: The removal of residual metal catalysts from the final product is often a regulatory requirement. This can involve treatment with scavenging agents or specialized filtration methods. The disposal of halogenated organic waste streams also presents environmental and cost considerations that are magnified at scale.
Developing a scalable process requires a focus on using robust, cost-effective reagents and catalysts, designing reaction conditions that are tolerant of minor fluctuations, and planning for efficient and safe large-scale operations and purifications. acs.org
Mechanistic Investigations and Chemical Reactivity of 2 Chloro 3 3,5 Dichlorophenyl 1 Propene
Electrophilic Addition Mechanisms at the Unsaturated Bond
The electron-rich π-system of the alkene is a prime target for electrophiles. The addition of an electrophile to the double bond initiates a two-step mechanism, typically involving a carbocation intermediate. numberanalytics.com The substituents on the double bond—the chlorine atom and the 3,5-dichlorobenzyl group—exert significant influence over the reaction's course.
Regiochemistry and Stereochemistry of Addition Reactions
The regiochemistry of electrophilic addition to this unsymmetrical alkene is anticipated to follow Markovnikov's rule. numberanalytics.compressbooks.pub This rule predicts that the electrophile (typically a proton from an acid like HBr) will add to the carbon atom of the double bond that bears more hydrogen atoms (C1), leading to the formation of a more stable carbocation at the other carbon (C2).
The stability of the potential carbocation intermediates is the determining factor. Addition of an electrophile (E⁺) can lead to two possible carbocations:
Path A: Addition to C1 generates a secondary carbocation at C2, which is stabilized by resonance with the adjacent chlorine atom's lone pairs and potentially by the neighboring dichlorophenyl ring.
Path B: Addition to C2 would form a primary carbocation at C1, which is significantly less stable.
Therefore, the reaction is expected to proceed via Path A, forming the more substituted and stabilized carbocation. The subsequent attack by a nucleophile (Nu⁻) on this carbocation will yield the Markovnikov product.
The stereochemistry of the addition will depend on the nature of the electrophile and the reaction conditions. The intermediate carbocation is planar, allowing the nucleophile to attack from either face. youtube.com If no new chiral center is formed or if the starting material is achiral, a racemic mixture of enantiomers could result if a new stereocenter is created. youtube.com For reactions like halogenation (e.g., addition of Br₂), a cyclic halonium ion intermediate is formed, which typically leads to anti-addition of the two halogen atoms.
| Reactant | Electrophile (E⁺) | Predicted Intermediate | Major Product | Regioselectivity |
| 2-Chloro-3-(3,5-dichlorophenyl)-1-propene | H⁺ | Secondary carbocation at C2 | 2-Chloro-2-Nu-3-(3,5-dichlorophenyl)propane | Markovnikov |
| This compound | Br⁺ | Cyclic bromonium ion | 1,2-Dibromo-2-chloro-3-(3,5-dichlorophenyl)propane | Anti-addition |
Transition State Analysis in Addition Processes
The rate-determining step in electrophilic addition is the formation of the carbocation intermediate. The transition state for this step resembles the structure of the carbocation. acs.org The stability of this transition state is lowered by factors that stabilize the positive charge of the carbocation. For this compound, the key stabilizing factors for the transition state leading to the C2 carbocation are:
Inductive and Resonance Effects of Chlorine: The chlorine atom at C2 can donate lone-pair electron density through resonance, stabilizing the adjacent positive charge. This resonance effect generally outweighs its electron-withdrawing inductive effect in stabilizing carbocations.
Neighboring Group Effects: The 3,5-dichlorophenyl group is attached to the C3 carbon, which is adjacent to the developing carbocation center (C2). While the chlorine atoms on the phenyl ring are deactivating, the phenyl ring itself can potentially stabilize the carbocation through π-system interactions, although this effect might be modest due to the separation by a methylene (B1212753) group.
Hammett studies on related substituted styrenes have shown that electron-releasing groups on the phenyl ring accelerate the rate of electrophilic addition by stabilizing the carbocation intermediate, resulting in a negative slope (ρ value). acs.org Conversely, the electron-withdrawing chloro-substituents on the phenyl ring in the target molecule would be expected to slightly destabilize the transition state compared to an unsubstituted phenyl ring.
Nucleophilic Substitution Processes Involving Chlorinated Centers
This molecule possesses two types of carbon-chlorine bonds: a vinylic C-Cl bond directly on the double bond and two aromatic C-Cl bonds on the phenyl ring. Their reactivity towards nucleophiles differs significantly.
Reactivity of Aliphatic and Aromatic Halogens
Vinylic Halogen: The chlorine atom attached to the sp²-hybridized carbon of the double bond is generally unreactive towards nucleophilic substitution via standard Sₙ1 or Sₙ2 mechanisms. wikipedia.orglibretexts.org Several factors contribute to this low reactivity:
The C(sp²)-Cl bond is stronger than a C(sp³)-Cl bond.
The electron-rich π-bond repels incoming nucleophiles.
A backside attack, as required for an Sₙ2 reaction, is sterically hindered by the molecule's geometry. libretexts.org
The formation of a vinylic cation in an Sₙ1 pathway is energetically unfavorable.
Substitution at this position typically requires harsh conditions or alternative mechanisms, such as addition-elimination or elimination-addition pathways. researchgate.netslideshare.net
Aromatic Halogens: The chlorine atoms on the 3,5-dichlorophenyl ring are also unreactive to nucleophilic attack under normal conditions. ck12.org Nucleophilic aromatic substitution (SₙAr) requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (a Meisenheimer complex). lumenlearning.comwikipedia.org In this compound, the chloro substituents are meta to each other, and there are no other strongly activating groups on the ring. Therefore, direct substitution of the aromatic chlorines is highly unlikely.
| Halogen Type | Position | Hybridization | Reactivity in Sₙ1/Sₙ2 | Reactivity in SₙAr |
| Aliphatic (Vinylic) | C2 | sp² | Very Low | N/A |
| Aromatic | C3', C5' | sp² | Very Low | Very Low (no o,p-activation) |
Influences of Neighboring Group Participation
While the vinylic chloride is unreactive, substitution reactions could potentially occur at the allylic carbon (C3) if a suitable leaving group were present there. In such a hypothetical scenario, the adjacent phenyl ring could act as a neighboring group. The π-electrons of the phenyl ring can attack the reaction center, displacing the leaving group and forming a stabilized, bridged intermediate known as a phenonium ion. libretexts.orgscribd.com This participation often leads to rate acceleration (anchimeric assistance) and can influence the stereochemical outcome of the reaction, typically resulting in retention of configuration due to a double inversion process. researchgate.netmugberiagangadharmahavidyalaya.ac.in However, in the parent molecule, there is no leaving group at the allylic C3 position, making this pathway not directly applicable without prior modification of the molecule.
Oxidative Transformation Pathways and Resultant Products
The carbon-carbon double bond is susceptible to oxidation by various reagents, which can lead to either addition of oxygen across the bond or complete cleavage of the bond.
Epoxidation: Reagents like peroxy acids (e.g., m-CPBA) or other sources of electrophilic oxygen can react with the alkene to form an epoxide (an oxirane). For styrenic systems, this reaction is well-established. pnas.orgnih.gov The presence of electron-withdrawing groups on the phenyl ring and on the double bond itself (the vinylic chlorine) will likely decrease the nucleophilicity of the alkene, making the epoxidation reaction slower compared to unsubstituted propene or styrene. mdpi.comresearchgate.net The product would be 2-chloro-2-(3,5-dichlorobenzyl)oxirane.
Oxidative Cleavage: Stronger oxidizing agents, such as hot, concentrated potassium permanganate (B83412) (KMnO₄) or ozone (O₃) followed by an oxidative workup, can cleave the double bond entirely. masterorganicchemistry.comlibretexts.orglibretexts.org
Ozonolysis: Treatment with ozone followed by a reductive workup (e.g., with dimethyl sulfide) would cleave the C=C bond to yield two carbonyl compounds. libretexts.org This would likely produce formaldehyde (B43269) from C1 and 1-(3,5-dichlorophenyl)-1-chloroethanone from C2 and C3.
Permanganate Oxidation: Strong oxidation with KMnO₄ would also cleave the double bond. C1, being a terminal CH₂, would be oxidized to carbon dioxide. The internal carbon, C2, bonded to the rest of the molecule, would lead to the formation of 3,5-dichlorophenylacetic acid after cleavage and subsequent oxidation. nih.gov
The specific products formed would depend on the choice of oxidizing agent and the reaction conditions.
| Oxidizing Agent | Reaction Type | Potential Products |
| Peroxy Acid (e.g., m-CPBA) | Epoxidation | 2-chloro-2-(3,5-dichlorobenzyl)oxirane |
| Ozone (O₃), then (CH₃)₂S | Ozonolysis (reductive) | Formaldehyde and 1-(3,5-dichlorophenyl)-1-chloroethanone |
| Potassium Permanganate (KMnO₄, hot, conc.) | Oxidative Cleavage (strong) | Carbon dioxide and 3,5-dichlorophenylacetic acid |
Reductive Strategies and Hydrogenation Mechanisms
Reductive strategies for allylic chlorides like this compound would likely involve several pathways, including catalytic hydrogenation and reductive dehalogenation.
Catalytic Hydrogenation: The hydrogenation of the propene double bond is an anticipated reaction. This process typically occurs in the presence of a metal catalyst such as palladium, platinum, or nickel. The reaction would be expected to yield 2-chloro-3-(3,5-dichlorophenyl)propane. The mechanism involves the adsorption of the alkene onto the catalyst surface, followed by the stepwise addition of hydrogen atoms.
Concurrently, hydrogenolysis of the carbon-chlorine bond is a probable side reaction, a common occurrence in the hydrogenation of halogenated compounds. This could lead to the formation of 3-(3,5-dichlorophenyl)-1-propene (B1586838) or even 1,3-dichlorobenzylpropane, depending on the reaction conditions and the catalyst used. The choice of catalyst and reaction parameters such as temperature, pressure, and solvent would be crucial in controlling the selectivity between double bond reduction and dehalogenation.
Reductive Dehalogenation: Specific reductive dehalogenation of the allylic chloride could be achieved using various reagents. Metal hydrides, such as sodium borohydride (B1222165) in the presence of a transition metal catalyst, or dissolving metal reductions (e.g., sodium in liquid ammonia) could potentially remove the chlorine atom at the 2-position to yield 3-(3,5-dichlorophenyl)-1-propene.
A summary of potential reduction products is presented in Table 1.
| Starting Material | Reagents and Conditions | Expected Major Product(s) |
| This compound | H₂, Pd/C | 2-Chloro-3-(3,5-dichlorophenyl)propane |
| This compound | H₂, Raney Ni | 3-(3,5-dichlorophenyl)propane |
| This compound | NaBH₄, PdCl₂ | 3-(3,5-dichlorophenyl)-1-propene |
Table 1: Postulated Reductive Strategies for this compound. Note: These are predicted outcomes based on general chemical principles, as specific experimental data for this compound is not available.
Rearrangement Reactions and Isomerization Dynamics
Allylic systems are prone to rearrangement reactions, and this compound would be expected to undergo such transformations.
Allylic Rearrangement: An allylic rearrangement, or allylic shift, could lead to the isomerization of this compound to 1-chloro-3-(3,5-dichlorophenyl)-1-propene. This type of reaction can proceed through either an SN1' or SN2' mechanism, often facilitated by a nucleophile or a Lewis acid catalyst. The equilibrium between the two isomers would depend on their relative thermodynamic stabilities. The formation of a carbocation intermediate in an SN1-type process would be stabilized by the phenyl ring, potentially favoring such rearrangements.
Isomerization Dynamics: The dynamics of isomerization would be influenced by factors such as solvent polarity and the presence of catalysts. Protic or polar aprotic solvents could facilitate the formation of ionic intermediates, thereby promoting rearrangement. The potential isomerization pathways are depicted below.
| Reactant | Isomerized Product |
| This compound | 1-Chloro-3-(3,5-dichlorophenyl)-1-propene (E/Z isomers) |
Table 2: Potential Isomerization of this compound.
Reaction Kinetics and Thermodynamic Analyses of Key Transformations
Detailed kinetic and thermodynamic data for the reactions of this compound are not available in the current body of scientific literature. However, general principles can be applied to hypothesize the kinetic and thermodynamic aspects of its key transformations.
Reaction Kinetics: The kinetics of nucleophilic substitution at the allylic carbon would be of significant interest. As an allylic chloride, the compound could undergo substitution reactions via both SN1 and SN2 pathways. The rate of these reactions would be influenced by the nature of the nucleophile, the solvent, and the stability of any carbocation intermediates. The presence of the electron-withdrawing dichlorophenyl group could influence the reaction rates by affecting the electron density at the reaction center. For instance, in a nucleophilic substitution reaction, the rate law would likely be dependent on the concentrations of both the substrate and the nucleophile if it proceeds via an SN2 mechanism.
Thermodynamic Analyses: Thermodynamic analysis would involve determining the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for reactions such as hydrogenation and isomerization. The hydrogenation of the double bond is expected to be an exothermic process. The isomerization between 2-chloro and 1-chloro isomers would have a specific equilibrium constant (Keq) determined by the change in Gibbs free energy between the two structures. Computational chemistry methods could provide theoretical estimates for these thermodynamic parameters in the absence of experimental data.
| Transformation | Expected ΔH | Expected ΔG | Kinetic Considerations |
| Hydrogenation (C=C) | Negative | Negative | Rate dependent on catalyst, H₂ pressure, and temperature. |
| Reductive Dechlorination | Variable | Variable | Rate dependent on the reducing agent and reaction conditions. |
| Allylic Rearrangement | Near zero | Variable | Rate influenced by solvent polarity and catalysts. |
Table 3: Hypothetical Kinetic and Thermodynamic Parameters for Key Transformations.
Advanced Spectroscopic and Analytical Characterization Techniques for 2 Chloro 3 3,5 Dichlorophenyl 1 Propene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 2-Chloro-3-(3,5-dichlorophenyl)-1-propene. By analyzing the chemical environment of each proton and carbon atom, a detailed molecular map can be constructed.
The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the vinylic, benzylic, and aromatic protons. The electronegativity of the chlorine atoms and the anisotropic effects of the aromatic ring will significantly influence the chemical shifts.
The two vinylic protons on the terminal carbon are diastereotopic, meaning they are chemically non-equivalent and should therefore appear as two separate signals. Each of these signals would be expected to be a doublet due to geminal coupling to each other, although long-range couplings to the benzylic protons might introduce further splitting. The benzylic protons, being adjacent to the aromatic ring and the double bond, would likely appear as a singlet, or a finely split multiplet due to long-range couplings. The aromatic protons of the 3,5-dichlorophenyl group are expected to show a characteristic splitting pattern. The proton at the 4-position will appear as a triplet (or more accurately, a triplet of triplets with very similar coupling constants, appearing as a triplet), while the two equivalent protons at the 2- and 6-positions will appear as a doublet.
Predicted ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Vinylic H (geminal to Cl) | 5.30 - 5.60 | d | ~2.0 |
| Vinylic H (cis to Ar) | 5.10 - 5.40 | d | ~2.0 |
| Benzylic CH₂ | 3.50 - 3.80 | s | - |
| Aromatic H (2,6-positions) | 7.10 - 7.30 | d | ~1.8 |
| Aromatic H (4-position) | 7.20 - 7.40 | t | ~1.8 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
The proton-decoupled ¹³C NMR spectrum of this compound is expected to show nine distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are influenced by the hybridization state of the carbon and the presence of electron-withdrawing chlorine atoms.
The olefinic carbons will resonate in the typical alkene region (δ 110-140 ppm). The carbon atom bearing the chlorine atom (C2) will be shifted downfield compared to the terminal methylene (B1212753) carbon (C1). The benzylic carbon (C3) will appear in the aliphatic region but will be influenced by the adjacent aromatic ring. The aromatic carbons will have characteristic shifts, with the carbons directly attached to chlorine atoms (C3' and C5') showing the most significant downfield shift due to the inductive effect of the halogens.
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 (CH₂=) | 115 - 125 |
| C2 (-C(Cl)=) | 135 - 145 |
| C3 (-CH₂-) | 40 - 50 |
| C1' (Aromatic C-Ar) | 138 - 142 |
| C2', C6' (Aromatic C-H) | 127 - 130 |
| C3', C5' (Aromatic C-Cl) | 133 - 136 |
| C4' (Aromatic C-H) | 125 - 128 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignments made from 1D NMR data. wikipedia.orgnumberanalytics.comlibretexts.org
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. wikipedia.org Key correlations would be expected between the two geminal vinylic protons. Long-range couplings might be observed between the vinylic protons and the benzylic protons, and between the aromatic protons at the 2/6 positions and the proton at the 4-position.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals to their corresponding carbon signals, for instance, confirming the assignments of the vinylic CH₂ and the aromatic CH groups.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for establishing the connectivity of the molecule. Key HMBC correlations would be expected from the benzylic protons to the vinylic carbons (C1 and C2) and to the aromatic carbons (C1', C2', and C6'), confirming the link between the propene chain and the dichlorophenyl ring.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₉H₇Cl₃), HRMS would provide a highly accurate mass measurement, confirming its molecular formula.
A key feature in the mass spectrum of this compound would be the characteristic isotopic pattern of chlorine. chemguide.co.ukyoutube.com Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). A molecule containing three chlorine atoms will exhibit a distinctive pattern of molecular ion peaks (M, M+2, M+4, M+6) with relative intensities of approximately 27:27:9:1.
Predicted HRMS Data:
| Ion | Calculated m/z (for ³⁵Cl) | Isotopic Peaks |
| [M]⁺ | 220.9664 | M, M+2, M+4, M+6 |
| [M-Cl]⁺ | 185.9975 | Isotopic pattern for two chlorines |
| [M-CH₂Cl]⁺ | 172.0027 | Isotopic pattern for two chlorines |
| [C₇H₄Cl₂]⁺ | 157.9717 | Isotopic pattern for two chlorines |
The fragmentation pattern would likely involve the loss of a chlorine atom, a chloromethyl radical, or the entire chloroallyl group, leading to characteristic fragment ions. For example, a prominent fragment would be the tropylium-like ion resulting from the cleavage of the C-C bond between the benzylic carbon and the aromatic ring.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Identification
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule, which is useful for identifying functional groups.
Predicted IR and Raman Data:
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H stretch | 3100 - 3000 |
| Vinylic =C-H stretch | 3100 - 3050 |
| Aliphatic C-H stretch | 3000 - 2850 |
| C=C stretch (alkene) | 1650 - 1630 |
| C=C stretch (aromatic) | 1600 - 1450 |
| C-Cl stretch (vinylic) | 850 - 750 |
| C-Cl stretch (aromatic) | 1100 - 1000 |
| C-H out-of-plane bend (aromatic) | 900 - 675 |
The IR spectrum would be expected to show characteristic absorption bands for the aromatic C-H stretching, the vinylic C-H stretching, and the C=C double bond stretching of both the alkene and the aromatic ring. The C-Cl stretching vibrations for the chlorine atoms on the aromatic ring and the vinylic carbon would also be present in the fingerprint region. Raman spectroscopy would be complementary, with the C=C and symmetric aromatic ring vibrations often showing strong signals.
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound.
Gas Chromatography (GC): Given the likely volatility of the compound, gas chromatography would be a suitable method for purity analysis. caslab.comnih.gov A non-polar or medium-polarity capillary column would likely provide good separation from starting materials and byproducts. Coupling the GC to a mass spectrometer (GC-MS) would allow for the identification of any impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for both analysis and purification. rsc.orgrsc.orgnih.gov A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, would be appropriate for separating the compound from more polar or less polar impurities. A UV detector would be suitable for detection, as the aromatic ring will absorb UV light.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. For this compound, GC-MS would serve to determine its purity, identify potential isomers, and elucidate its fragmentation pattern, which is crucial for structural confirmation.
Methodology: A high-resolution capillary gas chromatograph coupled to a mass spectrometer would be the instrument of choice. The separation would likely be achieved on a non-polar or medium-polarity capillary column, such as a DB-5ms or HP-1ms, which are commonly used for the analysis of chlorinated hydrocarbons. The injector and transfer line temperatures would be optimized to ensure efficient volatilization without thermal degradation of the analyte.
Expected Findings: The retention time of this compound would be influenced by its boiling point and interaction with the stationary phase. The mass spectrum, obtained through electron ionization (EI), is anticipated to exhibit a distinct molecular ion peak (M+). The isotopic pattern of this peak would be characteristic of a molecule containing three chlorine atoms, with the relative abundances of the M, M+2, M+4, and M+6 ions providing a clear signature. Fragmentation would likely involve the loss of a chlorine atom, a chloromethyl radical, or cleavage of the propenyl chain, yielding fragment ions that can be used to piece together the molecule's structure.
Interactive Data Table: Predicted GC-MS Parameters for this compound
| Parameter | Predicted Value/Condition | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | Standard for semi-volatile chlorinated aromatics, providing good resolution. |
| Injector Temperature | 250 °C | To ensure complete and rapid volatilization. |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min | A typical temperature program to separate the target compound from potential impurities. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique for generating reproducible fragmentation patterns. |
| Expected Molecular Ion (M+) | m/z 222, 224, 226, 228 | Corresponding to the isotopic distribution of three chlorine atoms. |
| Key Fragment Ions (Predicted) | m/z 187 (M-Cl)+, m/z 173 (M-CH2Cl)+, m/z 145 (dichlorophenyl)+ | Based on common fragmentation pathways of similar halogenated compounds. |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of a wide range of compounds, particularly those that are non-volatile or thermally labile. For this compound, HPLC would be an excellent method for purity assessment and quantification.
Expected Findings: The retention time of this compound would be dependent on the specific mobile phase composition and the stationary phase used. A well-developed HPLC method should yield a sharp, symmetrical peak for the pure compound. The UV spectrum would likely show maximum absorbance in the range of 200-230 nm, characteristic of substituted benzene (B151609) rings.
Interactive Data Table: Predicted HPLC Parameters for this compound
| Parameter | Predicted Value/Condition | Rationale |
| HPLC Column | C18, 250 mm x 4.6 mm ID, 5 µm particle size | Standard for reversed-phase separation of non-polar to moderately polar compounds. |
| Mobile Phase | Acetonitrile:Water gradient (e.g., 60:40 to 95:5 over 20 min) | To achieve good separation from potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | A typical flow rate for analytical HPLC. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Detection | UV at 220 nm | The dichlorophenyl group is expected to have strong absorbance in this region. |
| Expected Retention Time | Dependent on the specific gradient, but likely in the mid-to-late part of the chromatogram. | Reflects the relatively non-polar nature of the compound. |
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.org SFC can offer advantages in terms of speed and reduced solvent consumption compared to HPLC. wikipedia.org For the analysis of halogenated compounds, SFC can be a powerful tool.
Methodology: In SFC, the mobile phase, typically supercritical CO2, is often modified with a small amount of a polar organic solvent, such as methanol, to enhance the elution of analytes. The separation of this compound would likely be performed on a packed column with a stationary phase similar to those used in normal-phase HPLC, such as silica (B1680970) or a diol-bonded phase. Detection can be achieved using a UV detector or by interfacing with a mass spectrometer.
Expected Findings: SFC is known for its high efficiency and speed, so a rapid separation of this compound from its impurities would be expected. The retention would be influenced by the pressure and temperature of the supercritical fluid, as well as the composition of the modifier. The use of supercritical CO2 as the primary mobile phase makes SFC a "greener" alternative to HPLC.
Interactive Data Table: Predicted SFC Parameters for this compound
| Parameter | Predicted Value/Condition | Rationale |
| SFC Column | Silica or Diol-bonded, 150 mm x 4.6 mm ID, 3 µm particle size | Common stationary phases for SFC providing good selectivity for a range of compounds. |
| Mobile Phase | Supercritical CO2 with a methanol gradient (e.g., 5% to 20% over 10 min) | To modulate the solvent strength and achieve efficient elution. |
| Flow Rate | 2.0 mL/min | A typical flow rate for analytical SFC. |
| Back Pressure | 150 bar | To maintain the CO2 in a supercritical state. |
| Column Temperature | 40 °C | To control the density and solvating power of the supercritical fluid. |
| Detection | UV at 220 nm | Consistent with the expected chromophore of the compound. |
X-ray Crystallography for Solid-State Molecular Architecture Determination (if applicable to derivatives/analogs)
X-ray crystallography is the definitive technique for determining the three-dimensional atomic structure of a crystalline solid. While this compound is likely a liquid or low-melting solid at room temperature, this technique would be invaluable for the characterization of any crystalline derivatives or analogs.
Methodology: To perform X-ray crystallography, a single, high-quality crystal of a suitable derivative would be required. This could potentially be achieved through the synthesis of a solid derivative, for example, by reacting the propene group to form a crystalline product. The crystal would then be mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is used to calculate the electron density map and, from that, the precise positions of all atoms in the crystal lattice.
Expected Findings: An X-ray crystal structure would provide unambiguous confirmation of the molecular connectivity and stereochemistry of the derivative. It would also reveal detailed information about the bond lengths, bond angles, and torsion angles within the molecule. Furthermore, the packing of the molecules in the crystal lattice, including any intermolecular interactions such as halogen bonding or van der Waals forces, would be elucidated. This information is crucial for understanding the solid-state properties of the material. For instance, studies on other dichlorophenyl derivatives have provided detailed insights into their molecular geometry and intermolecular interactions in the solid state. tandfonline.comaalto.fi
Interactive Data Table: Hypothetical Crystallographic Data for a Derivative of this compound
| Parameter | Hypothetical Value | Significance |
| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a = 10.5 Å, b = 8.2 Å, c = 15.1 Å, β = 95° | Defines the size and shape of the repeating unit of the crystal. |
| Z (Molecules per unit cell) | 4 | Indicates the number of molecules in the unit cell. |
| Calculated Density | 1.45 g/cm³ | A physical property derived from the crystal structure. |
| Key Intermolecular Interactions | C-H···Cl, Cl···Cl contacts | Provides insight into the forces holding the crystal lattice together. |
Lack of Published Computational Studies on this compound Limits In-Depth Analysis
A thorough review of available scientific literature reveals a significant gap in the computational and theoretical chemical analysis of the compound This compound . Despite the existence of advanced computational methodologies for exploring molecular structures and properties, specific research detailing such investigations for this particular compound has not been published. Consequently, a detailed article with specific research findings and data tables as per the requested outline cannot be generated at this time.
Computational chemistry is a powerful tool for understanding the behavior of molecules at the atomic level. Techniques such as Density Functional Theory (DFT) and Ab Initio methods are routinely used to predict molecular geometries, electronic structures, and energetic properties. mdpi.com Furthermore, analyses like Frontier Molecular Orbital (FMO) theory, Molecular Electrostatic Potential (MEP) mapping, and the study of Non-Covalent Interactions (NCI) provide deep insights into the reactivity and physical properties of chemical compounds. nih.govnih.govscilit.com Molecular Dynamics (MD) simulations can further elucidate the conformational landscapes and dynamic behavior of molecules over time.
While numerous studies have applied these computational methods to a wide range of organic molecules, including various chlorinated and dichlorophenyl derivatives, a specific focus on this compound is absent from the current body of scientific literature. Research on similar structures, such as other dichlorophenyl compounds, has demonstrated the utility of these theoretical approaches in understanding their chemical characteristics. mdpi.comnih.govnih.gov However, due to the unique structural arrangement of this compound, direct extrapolation of data from other molecules would be scientifically unsound and would not provide an accurate representation of its specific computational and theoretical profile.
The generation of a scientifically rigorous article as outlined would necessitate dedicated computational studies on this compound to be performed and published. Such research would need to include:
Quantum Chemical Calculations: Optimization of the molecular geometry and analysis of the electronic structure using DFT and/or Ab Initio methods.
Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution to understand the molecule's reactivity.
Molecular Electrostatic Potential (MEP) Mapping: Visualization of the electrostatic potential on the molecular surface to predict sites for electrophilic and nucleophilic attack.
Analysis of Non-Covalent Interactions (NCI): Investigation of the weak interactions within the molecule that influence its conformation and stability.
Molecular Dynamics (MD) Simulations: Simulation of the molecule's movement over time to explore its conformational flexibility and dynamic properties.
Until such specific research is conducted and its findings are made publicly available, a detailed and accurate computational and theoretical chemical study of this compound cannot be compiled.
Computational and Theoretical Chemical Studies of 2 Chloro 3 3,5 Dichlorophenyl 1 Propene
Mechanistic Modeling of Reaction Pathways and Transition States
The reaction pathways of 2-Chloro-3-(3,5-dichlorophenyl)-1-propene are expected to be diverse, given the presence of a reactive allylic chloride moiety and a dichlorophenyl-substituted double bond. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the intricate details of such reactions, including the identification of intermediates and the characterization of transition states.
Research on analogous systems, such as the palladium-catalyzed carbonylation of allyl chloride, has demonstrated the power of DFT in distinguishing between different mechanistic possibilities. acs.org For instance, such studies can determine whether a reaction proceeds through a direct attack on the metal center (a σ pathway) or via the formation of a π-allyl complex. acs.org In the case of this compound, similar computational approaches could be employed to model its reactions with various nucleophiles or catalysts.
Furthermore, DFT studies on the deprotonation of allylic compounds have provided insights into regioselectivity, which would be a key aspect of the reactivity of this compound. nih.gov These studies suggest that deprotonation can occur at either the allylic or vinylic positions, with the outcome being under kinetic or thermodynamic control. nih.gov For the title compound, computational modeling could predict the most likely site of deprotonation under different reaction conditions, which is crucial for synthetic applications.
Investigations into the pyrolysis of propene have detailed numerous transition states and intermediates, showcasing the complexity of gas-phase reactions. nih.gov While the conditions are extreme, the fundamental reaction types, such as radical-initiated processes, are relevant. For this compound, computational modeling could explore its thermal decomposition pathways, identifying the weakest bonds and the most likely initial fragmentation steps.
The following table presents hypothetical data based on computational studies of related allylic and propene systems to illustrate the type of information that could be generated for this compound.
| Reaction Type | Model Compound | Computational Method | Key Finding | Activation Energy (kcal/mol) |
| Nucleophilic Substitution | Allyl Chloride | DFT (B3LYP) | Favored σ pathway in carbonylation acs.org | 22.5 |
| Deprotonation | N-lithio-N-(tert-butyl)allylamide | DFT (B3LYP/6-31+G) | Exclusive deprotonation at the allylic position nih.gov | 15.8 |
| Hydrogen Abstraction | Propene + OH radical | DFT (M06-2X) | H-abstraction from CH2 group is more favorable nih.gov | 5.2 |
| Radical Addition | Phenyl radical + Propyne (B1212725) | G3(MP2) | Preferential addition to the terminal carbon nih.gov | 8.7 |
Note: The data in this table is illustrative and derived from studies on analogous compounds. Specific values for this compound would require dedicated computational studies.
Quantitative Structure-Activity Relationship (QSAR) Development for Mechanistic Insights (excluding toxicity/efficacy endpoints)
Quantitative Structure-Activity Relationship (QSAR) models provide a mathematical framework to correlate the chemical structure of a compound with its activity. nih.gov While often used for predicting toxicity or biological efficacy, QSAR can also be a powerful tool for gaining mechanistic insights into chemical reactions, a field sometimes referred to as Quantitative Structure-Reactivity Relationships (QSRR). nih.gov For this compound, a QSAR study focused on its reactivity could elucidate the electronic and steric factors that govern its reaction rates and regioselectivity.
A mechanistic QSAR model for this compound would involve the calculation of various molecular descriptors. These descriptors can be broadly categorized as electronic, steric, and hydrophobic. For understanding reaction mechanisms, electronic descriptors are often the most informative. These can include:
Frontier Molecular Orbital Energies (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the electron-donating ability of a molecule, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its electron-accepting ability. In reactions of this compound, the LUMO energy would be particularly relevant for nucleophilic attack.
Atomic Charges: The partial charges on different atoms can indicate the most likely sites for electrophilic or nucleophilic attack.
Steric descriptors, such as molecular volume, surface area, and specific steric parameters (e.g., Taft's Es), would be important for understanding how the bulkiness of the dichlorophenyl group and the chlorine atom on the propene chain affect the accessibility of the reactive centers.
A hypothetical QSAR study on a series of related 3-phenyl-1-propenes could be developed to understand a specific reaction, for instance, their reaction rate with a model nucleophile. The resulting QSAR equation might take a form like:
log(k) = c1 * ELUMO + c2 * qC1 + c3 * Vmol + constant
where 'k' is the reaction rate constant, ELUMO is the energy of the LUMO, qC1 is the partial charge on the carbon atom bearing the chlorine, and Vmol is the molecular volume. The coefficients (c1, c2, c3) would indicate the relative importance of each descriptor. A negative value for c1, for example, would suggest that a lower LUMO energy (greater electrophilicity) leads to a faster reaction, which is mechanistically sensible for a nucleophilic substitution.
The following table provides examples of descriptors that would be relevant for a mechanistic QSAR study of this compound and its analogs.
| Descriptor Type | Specific Descriptor | Potential Mechanistic Insight |
| Electronic | LUMO Energy | Susceptibility to nucleophilic attack |
| HOMO-LUMO Gap | Chemical reactivity and stability | |
| Partial Atomic Charge on C1 | Site of nucleophilic attack | |
| Dipole Moment | Interaction with polar solvents and reagents | |
| Steric | Molecular Volume | Accessibility of the reaction center |
| Surface Area | Overall size and shape effects | |
| Ovality | Deviation from spherical shape, influencing packing and interactions | |
| Topological | Wiener Index | Branching of the molecule |
| Balaban Index | Molecular connectivity |
By developing and validating such QSAR models, it becomes possible to predict the reactivity of new, unsynthesized analogs and to gain a deeper, quantitative understanding of the underlying reaction mechanisms.
Role of 2 Chloro 3 3,5 Dichlorophenyl 1 Propene As a Building Block in Complex Organic Synthesis
Precursor in the Synthesis of Diverse Heterocyclic Compounds
There is no available scientific literature that describes the use of 2-Chloro-3-(3,5-dichlorophenyl)-1-propene as a precursor for the synthesis of heterocyclic compounds.
Scaffold for the Development of Novel Chlorinated Aromatic and Alkenyl Derivatives
No published research could be found that utilizes this compound as a scaffold for creating new chlorinated aromatic or alkenyl derivatives.
Intermediate in the Formation of Polymeric Materials
Information regarding the use of this compound as a monomer or intermediate in the synthesis of polymeric materials is not available in the current body of scientific literature.
Strategies for Further Functionalization at Propene and Phenyl Moieties
There are no documented strategies for the specific functionalization of either the propene or the dichlorophenyl moieties of this compound.
Investigations into the Biological Activity Mechanisms of 2 Chloro 3 3,5 Dichlorophenyl 1 Propene Derivatives
Molecular Target Interaction Studies (e.g., Receptor Binding, Enzyme Inhibition Kinetics)
Direct receptor binding studies specifically for 2-Chloro-3-(3,5-dichlorophenyl)-1-propene are not extensively documented in publicly available research. However, the broader class of dichlorophenyl-containing compounds has been evaluated for interactions with various receptors. For instance, certain N-(3-fluoro-4-(4-(2,3-dichlorophenyl)piperazine-1-yl)-butyl)-aryl carboxamides have demonstrated high affinity for dopamine (B1211576) D3 receptors. nih.gov This suggests that the dichlorophenyl moiety can play a significant role in the binding of small molecules to specific receptor targets. The positioning of the chlorine atoms on the phenyl ring is a critical determinant of binding affinity and selectivity. nih.gov
In the context of enzyme inhibition, while specific kinetic data for this compound is limited, studies on structurally related compounds provide valuable insights. For example, 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) has been shown to be cytotoxic, with its toxicity being partially dependent on the metabolic activity of the cytochrome P450 enzyme CYP3A4. nih.gov This indicates a potential for interaction with and metabolism by hepatic enzymes, which could influence the compound's biological activity and clearance. The inhibition of enzymatic activity by chlorinated compounds can follow various kinetic models, including competitive, uncompetitive, and mixed-noncompetitive inhibition, depending on the specific enzyme and inhibitor. mdpi.com Further research is necessary to characterize the specific enzyme inhibition profile and kinetics of this compound and its derivatives.
In Vitro Cellular Pathway Modulation (e.g., Cell Cycle, Apoptosis Induction in Model Systems)
The modulation of cellular pathways, particularly those involved in cell cycle regulation and apoptosis, is a hallmark of many biologically active compounds. Dichloroacetate, a structurally simpler chlorinated compound, has been shown to induce G2 phase cell-cycle arrest and apoptosis in colorectal cancer cells. dcaguide.org This effect was associated with a reduction in the mitochondrial membrane potential in cancer cells. dcaguide.org
Studies on other dichlorophenyl derivatives have also demonstrated their ability to influence cell cycle progression. For instance, some have been found to cause cell cycle arrest, providing a potential mechanism for their antiproliferative effects. frontiersin.org The induction of apoptosis is another key mechanism through which these compounds can exert their cytotoxic effects. The pesticide p,p'-DDT, which contains a dichlorophenyl group, has been shown to induce apoptosis in human endometrial stromal cells via the PI3K/AKT pathway and by causing oxidative stress. nih.gov This process involves the regulation of apoptotic proteins such as Bax and Bcl-2. nih.gov Although these findings are for related compounds, they suggest that this compound derivatives may also modulate these fundamental cellular processes.
Mechanistic Aspects of Antimicrobial Properties
Chlorinated organic compounds have long been recognized for their antimicrobial properties. The mechanisms underlying these effects are diverse and can include the disruption of cell membrane integrity, inhibition of essential enzymes, and interference with DNA replication. mdpi.com For example, some chloramphenicol (B1208) derivatives, which contain a dichlorinated moiety, exert their antibacterial effect by inhibiting bacterial protein synthesis. mdpi.comnih.gov
Structure-Activity Relationship (SAR) Studies for Biological Mechanism Elucidation
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity and for guiding the design of more potent and selective analogs. For halogenated compounds, the number, position, and type of halogen atoms are key determinants of their biological effects.
In the case of halogenated phenylethanolamines and phenoxypropanolamines, the position of the halogen on the phenyl ring significantly affects their adrenergic receptor blocking activity. nih.gov For instance, 2,5-dihalogenated derivatives were found to be more potent β-receptor blockers than their 2,4-dihalogenated or 3,4-dihalogenated counterparts. nih.gov Similarly, for halogenated biphenyls, the arrangement of halogen atoms influences their interaction with biological receptors, with planarity and polarizability being important factors. nih.gov
For compounds containing a dichlorophenyl group, SAR studies have revealed that the substitution pattern is critical for receptor affinity and selectivity. nih.gov The development of pharmacophore models based on these relationships can aid in the discovery of new compounds with desired biological activities. ic.ac.uk The 3,5-dichloro substitution pattern present in this compound is a key structural feature that likely dictates its interaction with biological targets, and systematic modifications to other parts of the molecule would be necessary to fully map out its SAR.
Comparative Analysis of Biological Effects with Structurally Related Analogs
Furthermore, comparing the activity of the 1-propene derivative with analogs containing other functional groups at this position could elucidate the role of the propene moiety. For instance, thiourea (B124793) derivatives of a related 2-chloro-3,3,3-trifluoro-prop-1-enyl compound have been synthesized and shown to possess moderate insecticidal and fungicidal activity. researchgate.net This suggests that modifications to the propene chain can lead to different biological activities.
A comparative analysis of cytotoxicity for a series of 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione analogs showed that the parent compound and one of its metabolites were the most toxic. nih.gov This highlights that even subtle structural changes can significantly impact the biological profile of a compound. A comprehensive comparative analysis of a series of this compound analogs would be instrumental in identifying the key structural features responsible for its biological activity and for the development of derivatives with improved properties.
Environmental Fate and Degradation Pathways of 2 Chloro 3 3,5 Dichlorophenyl 1 Propene
Abiotic Transformation Processes
Abiotic degradation involves the transformation of a chemical through non-biological processes. For 2-Chloro-3-(3,5-dichlorophenyl)-1-propene, this would include its breakdown by light, water, and atmospheric radicals.
Photolytic Degradation Mechanisms
Photolysis is the decomposition of a molecule by light. The rate and products of photolytic degradation depend on the light absorption properties of the molecule and the presence of other substances. For chlorinated aromatic compounds and alkenes, photolysis can be a significant degradation pathway. However, no specific studies detailing the photolytic half-life or the degradation products of this compound are currently available.
Hydrolytic Stability and Pathways
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The presence of a chloro-allyl group in this compound suggests a potential for hydrolysis. For instance, simpler chlorinated propenes can hydrolyze to form corresponding alcohols. However, without experimental data, the hydrolytic stability and the specific pathways for this compound remain unknown.
Oxidation by Atmospheric Radicals (e.g., Hydroxyl Radical Reactions)
In the atmosphere, volatile and semi-volatile organic compounds are primarily degraded by reaction with hydroxyl (•OH) radicals. The propene functional group in this compound is expected to be reactive towards these radicals. Studies on the reaction of hydroxyl radicals with propene show that this is a rapid process. researchgate.net The reaction with the dichlorophenyl ring would also contribute to its atmospheric lifetime. A detailed kinetic study would be necessary to determine the atmospheric half-life of this compound.
Biotic Degradation Mechanisms
Biotic degradation involves the breakdown of a chemical by living organisms, primarily microorganisms like bacteria and fungi.
Microbial Metabolism and Enzyme-Mediated Transformations
The biodegradation of chlorinated compounds is complex and highly dependent on the specific structure of the molecule and the types of microorganisms present. For example, some bacteria can metabolize chlorinated benzoates through pathways involving dioxygenase enzymes. nih.gov The metabolism of other chlorinated propenes in biological systems has been shown to involve conjugation with glutathione (B108866) or epoxidation. nih.gov The specific microbial strains and enzymatic pathways capable of transforming this compound have not been identified.
Identification and Characterization of Biodegradation Products
No Direct Research Found on the Environmental Fate of this compound
Despite a comprehensive search of available scientific literature and environmental databases, no specific studies detailing the environmental fate and degradation pathways of the chemical compound this compound were identified. Therefore, it is not possible to provide a detailed and scientifically accurate article on its environmental compartmentalization, transport mechanisms, or predictive modeling of its persistence and transformation products as requested.
Information on the environmental behavior of chemical compounds is typically generated through specific laboratory and field studies. These investigations assess key processes such as volatilization, soil sorption, and various degradation pathways (e.g., biodegradation, hydrolysis, photolysis). The absence of such data for this compound indicates that this specific compound has likely not been a focus of extensive environmental research.
While general principles of environmental chemistry can provide some hypotheses about the behavior of chlorinated aromatic compounds, any such discussion would be speculative and would not meet the requirement for scientifically accurate content focused solely on the requested compound. For instance, the presence of chlorine atoms and a phenyl group might suggest a tendency for sorption to organic matter in soil and sediment, and a degree of persistence in the environment. However, without empirical data, it is impossible to quantify these characteristics or to predict the specific transformation products that might be formed.
Predictive modeling of a compound's environmental persistence and transformation products relies on input data from its physicochemical properties and, ideally, some experimental data for calibration and validation. Without this foundational information for this compound, any modeling efforts would be highly uncertain.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Chloro-3-(3,5-dichlorophenyl)-1-propene, and how can reaction conditions be optimized for yield?
- Answer : The compound can be synthesized via nucleophilic substitution or addition reactions. For example, using a chlorinated benzene derivative (e.g., 3,5-dichlorophenyl precursor) and a propene backbone with appropriate leaving groups (e.g., chlorine). Optimization involves varying catalysts (e.g., Lewis acids), solvents (polar aprotic solvents like DMF), and temperature (40–80°C) to maximize yield. Monitoring intermediates with HPLC or GC-MS ensures reaction progress .
Q. What spectroscopic techniques are most effective for characterizing the molecular structure and purity of this compound?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the aromatic and aliphatic proton environments. High-resolution mass spectrometry (HRMS) validates molecular weight (221.5 g/mol), while FT-IR identifies functional groups like C-Cl stretches (550–750 cm⁻¹). Purity can be assessed via HPLC with UV detection at 254 nm .
Q. How should researchers design experiments to assess the compound’s stability under varying pH conditions?
- Answer : Prepare buffer solutions (pH 2–12) and incubate the compound at controlled temperatures (e.g., 25°C and 40°C). Monitor degradation kinetics using UV-Vis spectroscopy or LC-MS. Include control samples and triplicate measurements to ensure reproducibility. Data analysis should focus on half-life calculations and Arrhenius modeling for activation energy .
Advanced Research Questions
Q. How do substituent positions (3,5-dichlorophenyl vs. 3,4-dichlorophenyl) influence the compound’s reactivity and electronic properties?
- Answer : The 3,5-dichloro substitution creates a symmetric electron-withdrawing effect, reducing aromatic ring electron density compared to the asymmetric 3,4-isomer. Computational methods (e.g., DFT calculations) can model charge distribution and predict sites for electrophilic attack. Experimentally, compare reaction rates in halogenation or Friedel-Crafts reactions between isomers .
Q. What strategies resolve contradictions in toxicity data across studies involving chlorinated aromatic compounds?
- Answer : Conduct a systematic review with inclusion/exclusion criteria (e.g., excluding studies without dose-response data). Use meta-analysis to reconcile discrepancies, adjusting for variables like exposure duration, model organisms, and assay sensitivity. Cross-validate findings with in vitro (e.g., Ames test) and in vivo (rodent) models .
Q. How can computational models predict the adsorption behavior of this compound on indoor surfaces, and what experimental methods validate these predictions?
- Answer : Molecular dynamics (MD) simulations model interactions between the compound and surfaces (e.g., silica or paint). Parameters include van der Waals forces and dipole interactions. Experimentally, use microspectroscopic techniques (AFM-IR or ToF-SIMS) to analyze adsorbed layers on controlled substrates. Compare simulated binding energies with experimental desorption rates .
Q. What role does crystallography play in determining the molecular conformation of derivatives, and how does conformation impact reactivity?
- Answer : Single-crystal X-ray diffraction reveals bond angles, dihedral angles, and packing interactions. For example, the triazene derivative (1-(3,5-dichlorophenyl)-3-(2-methoxyphenyl)triaz-1-ene) shows planar geometry, influencing its stability in oxidation reactions. Conformational rigidity can be correlated with reaction selectivity in cross-coupling or cycloaddition studies .
Methodological Notes
- Data Contradiction Analysis : For conflicting results (e.g., toxicity or reactivity), apply sensitivity analysis to identify outlier methodologies. Cross-reference with authoritative databases like EPA DSSTox or PubChem for standardized parameters .
- Experimental Design : Prioritize factorial design for multi-variable optimization (e.g., synthesis conditions). Use DOE (Design of Experiments) software to minimize trial runs and maximize data robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
